Absolute Stereochemistry (7S,8aR) vs. Diastereomers (7R,8aS) and (7R,8aR): Enantioselective Synthesis Fidelity
The target compound possesses a defined (7S,8aR) absolute configuration with two stereocenters (Atom Stereo Count = 2), confirmed by IUPAC nomenclature and InChI Key stereochemistry encoding . In contrast, the (7R,8aS) diastereomer (CAS 1204603-42-8) and the (7R,8aR) diastereomer (CAS 2165768-48-7) differ at one or both stereocenters . The pyrrolo[1,2-a]piperazine patent literature explicitly teaches that stereochemistry at the 7- and 8a-positions is a determinant of NK1 receptor antagonist potency and selectivity, with individual enantiomers and diastereomers exhibiting distinct pharmacological profiles [1]. No chiral HPLC resolution or asymmetric synthesis data comparing these specific diastereomers head-to-head is publicly available; however, the established structure-activity relationship paradigm for this scaffold dictates that the (7S,8aR) isomer is a non-fungible entity for any stereochemistry-sensitive application.
| Evidence Dimension | Absolute configuration (number and identity of defined stereocenters) |
|---|---|
| Target Compound Data | (7S,8aR) configuration; Atom Stereo Count = 2; InChI Key: SZLUJRHLIZAWGS-ZJUUUORDSA-N |
| Comparator Or Baseline | (7R,8aS) diastereomer (CAS 1204603-42-8, InChI Key: SZLUJRHLIZAWGS-VHSXEESVSA-N) and (7R,8aR) diastereomer (CAS 2165768-48-7, InChI Key: SZLUJRHLIZAWGS-NXEZZACHSA-N) |
| Quantified Difference | Two distinct stereocenters; InChI Key stereochemistry layer differs for each diastereomer |
| Conditions | Stereochemical assignment derived from IUPAC nomenclature, InChI, and CAS registry records |
Why This Matters
For any synthesis where the 7-hydroxy substituent or ring-junction geometry influences downstream chiral induction, receptor fit, or crystallinity, procurement of the incorrect diastereomer guarantees a different product profile and invalidates comparative biological or synthetic studies.
- [1] Letavic, M. A., et al. (2015). U.S. Patent No. 9,181,259 B2. Substituted pyrrolo[1,2-a]piperazines and pyrrolo[1,2-a][1,4]diazepines as neurokinin 1 receptor antagonists. Washington, DC: U.S. Patent and Trademark Office. View Source
